Pneumadin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pneumadin is a biologically active decapeptide isolated from mammalian lungs. It is known for its potent stimulatory effect on the release of arginine-vasopressin, which induces a marked antidiuretic action . The peptide sequence of this compound is Tyr-Gly-Glu-Pro-Lys-Leu-Asp-Ala-Gly-Val-NH2 . This compound plays a significant role in the regulation of the hypothalamo-pituitary-adrenal axis in mammals .

科学研究应用

Pneumadin has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Industry: Utilized in the development of peptide-based drugs and as a reference compound in peptide synthesis.

作用机制

Target of Action

Pneumadin (PNM) is a biologically active decapeptide . The primary target of this compound is the arginine-vasopressin (AVP) system . AVP, also known as antidiuretic hormone (ADH), plays a crucial role in maintaining the body’s water balance by reducing urine production and conserving body water .

Mode of Action

This compound exerts its effects by stimulating the release of arginine-vasopressin (AVP) . This interaction leads to a potent antidiuretic action, reducing urine production and helping the body conserve water .

Biochemical Pathways

The biochemical pathway affected by this compound involves the stimulation of the arginine-vasopressin (AVP) system . AVP is released from the posterior pituitary gland in response to high blood osmolality or low blood volume. Once released, AVP acts on the kidneys to increase water reabsorption, thereby reducing urine volume and helping the body conserve water .

Result of Action

The primary result of this compound’s action is a marked antidiuretic effect . By stimulating the release of AVP, this compound reduces urine production and helps the body conserve water . This can be particularly beneficial in conditions where water conservation is necessary, such as in cases of dehydration.

生化分析

Biochemical Properties

Pneumadin interacts with various enzymes and proteins within the body. It has been found to stimulate the release of arginine-vasopressin (AVP) and Adrenocorticotropic hormone (ACTH), thereby influencing various biochemical reactions . The nature of these interactions is likely to be complex and multifaceted, involving a range of biomolecular interactions.

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to enhance rat adrenal growth . This effect is thought to be indirect and probably involves the stimulation of both arginine-vasopressin (AVP) and ACTH release . This compound’s influence on cell function extends to impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules within the body. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a role in acute stimulation of the pituitary-adrenocortical axis in rats

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the regulation of water balance in the body through its potent stimulation of arginine-vasopressin (AVP) release

Subcellular Localization

It is known that this compound is a decapeptide originally isolated from mammalian lungs , suggesting that it may be localized to specific compartments or organelles within lung cells

准备方法

Synthetic Routes and Reaction Conditions: Pneumadin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, where automated peptide synthesizers are used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the identity and purity of this compound .

化学反应分析

Types of Reactions: Pneumadin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues if present.

Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with modified properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are commonly used reducing agents.

Substitution: Amino acid substitution is typically achieved during the SPPS process by incorporating different protected amino acids.

Major Products:

Oxidation: Formation of disulfide-bonded this compound.

Reduction: Reduced form of this compound.

Substitution: Various analogs of this compound with altered amino acid sequences.

相似化合物的比较

Vasopressin: A peptide hormone that also regulates water retention in the body.

Oxytocin: Another peptide hormone with structural similarities to vasopressin and Pneumadin.

Angiotensin II: A peptide involved in blood pressure regulation and fluid balance.

Uniqueness of this compound: this compound is unique due to its specific role in stimulating arginine-vasopressin release and its indirect effects on the hypothalamo-pituitary-adrenal axis. Unlike vasopressin and oxytocin, which have direct hormonal effects, this compound’s primary action is through the modulation of other hormone releases .

属性

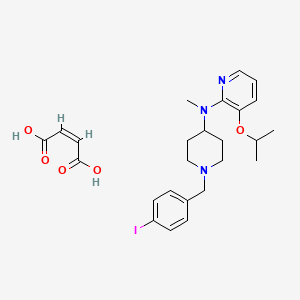

IUPAC Name |

(4S)-5-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74N12O15/c1-24(2)19-32(45(72)57-33(21-38(65)66)44(71)53-26(5)41(68)51-23-36(62)58-39(25(3)4)40(50)67)56-43(70)30(9-6-7-17-48)55-46(73)34-10-8-18-59(34)47(74)31(15-16-37(63)64)54-35(61)22-52-42(69)29(49)20-27-11-13-28(60)14-12-27/h11-14,24-26,29-34,39,60H,6-10,15-23,48-49H2,1-5H3,(H2,50,67)(H,51,68)(H,52,69)(H,53,71)(H,54,61)(H,55,73)(H,56,70)(H,57,72)(H,58,62)(H,63,64)(H,65,66)/t26-,29-,30-,31-,32-,33-,34-,39-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSORCBSCSOBHH-IHJZLXGESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

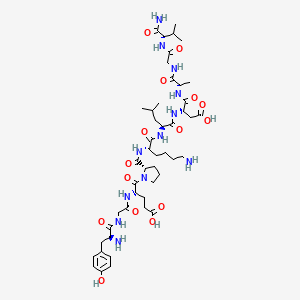

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74N12O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1047.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130918-90-0 |

Source

|

| Record name | Pneumadin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130918900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

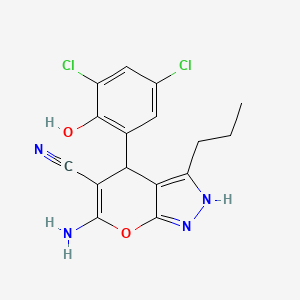

![benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B1678842.png)